molecular formula C27H32N4O4S2 B2604189 N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide CAS No. 921107-88-2

N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide

Cat. No.: B2604189
CAS No.: 921107-88-2
M. Wt: 540.7
InChI Key: SQAKXWDZNVPWAW-UHFFFAOYSA-N
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Description

N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide is a synthetic bis-benzothiazole derivative supplied for research purposes. This compound features a nonanediamide linker connecting two 4-methoxy-7-methyl-1,3-benzothiazole units, a structural motif of significant interest in pharmaceutical and organic materials research . Benzothiazole derivatives are extensively investigated for their diverse biological activities. Recent studies highlight their potential as multifunctional agents, with some derivatives exhibiting promising antioxidant, UV-filtering, and antimicrobial properties in preclinical research . Other research avenues explore benzothiazole-based compounds for targeting metabolic diseases; certain derivatives have shown antidiabetic potential by inhibiting enzymes like aldose reductase (ALR2) or acting on targets such as PPAR-γ . Additionally, the benzothiazole core is a valuable building block in materials science, contributing to the development of organic semiconductors and fluorescent materials . The specific research applications of this compound are yet to be fully characterized, making it a candidate for hit discovery and lead optimization in drug discovery campaigns. Researchers can utilize this compound to explore its mechanism of action, physicochemical properties, and binding affinity against novel biological targets. This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4S2/c1-16-12-14-18(34-3)22-24(16)36-26(30-22)28-20(32)10-8-6-5-7-9-11-21(33)29-27-31-23-19(35-4)15-13-17(2)25(23)37-27/h12-15H,5-11H2,1-4H3,(H,28,30,32)(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAKXWDZNVPWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCCCCCC(=O)NC3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide typically involves the following steps:

    Formation of Benzothiazole Rings: The benzothiazole rings are synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxy groups are typically added using methanol and a strong acid, while methyl groups are introduced using methyl iodide and a base.

    Linking the Benzothiazole Rings: The final step involves linking the two benzothiazole rings with a nonanediamide chain. This is achieved through a condensation reaction between the benzothiazole derivatives and a nonanediamine compound in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methanol and hydrochloric acid for methoxy substitution; methyl iodide and a base for methyl substitution.

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, primarily due to the presence of benzothiazole moieties, which are known for their pharmacological properties. Research indicates that compounds with similar structures have shown:

  • Anticancer Activity : Benzothiazole derivatives are often explored for their ability to inhibit cancer cell proliferation. Studies suggest that N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to therapeutic applications.
  • Antimicrobial Properties : The presence of methoxy and methyl groups enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. This characteristic is crucial for developing antimicrobial agents targeting resistant strains of bacteria.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of similar benzothiazole compounds demonstrated significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could be a candidate for further exploration in cancer treatment protocols.

Materials Science

This compound's structural characteristics may also lend themselves to applications in materials science, particularly in the development of:

  • Polymeric Materials : The compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Its unique chemical structure may contribute to improved performance in applications requiring durable materials.
  • Sensors and Electronics : Due to its electronic properties, there is potential for this compound to be used in the fabrication of sensors or electronic devices. Its ability to act as a charge transport material could be explored in organic electronics.

Environmental Applications

Research has indicated that compounds with similar structures can exhibit properties beneficial for environmental remediation. The dual benzothiazole structure may allow for:

  • Heavy Metal Ion Binding : The compound could be investigated for its ability to chelate heavy metals from contaminated water sources, providing a method for environmental cleanup.

Comparison Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamideBenzothiazole ring with sulphonamide groupKnown for antibacterial properties
N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamideBenzothiazole linked to a diphenylpropanamideExhibits anticancer activity
4-Methyl-N-(3-oxo-2,3-dihydro-benzisothiazol-2-yl)benzene-sulfonamideBenzisothiazole derivative with sulfonamideDisplays unique crystal structures

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Nonanediamide Derivatives

Adelmidrol (N,N'-bis(2-Hydroxyethyl)nonanediamide)

  • Structure: Nonanediamide backbone with terminal 2-hydroxyethyl groups .
  • Properties :
    • Solubility: High in DMSO (≥34 mg/mL) due to polar hydroxyethyl groups .
    • Bioactivity: Anti-inflammatory effects, used in veterinary medicine for skin inflammation .
  • Comparison: The benzothiazole substituents in the target compound likely reduce solubility compared to Adelmidrol’s hydrophilic hydroxyethyl groups.

Benzothiazole-Containing Compounds

Example from Patent Literature ()

  • Structure: Compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid feature benzothiazole-amino groups linked to heterocyclic systems .
  • Properties :
    • Pharmacological applications: These compounds are often explored for enzyme inhibition or receptor modulation due to benzothiazole’s ability to engage in π-π stacking and hydrogen bonding.
  • Comparison: The target compound’s nonanediamide backbone may confer flexibility, enabling interactions with extended binding sites, unlike rigid heterocyclic frameworks in patent examples.

Hydrazine-Benzodithiazine Derivative ()

  • Structure : 6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine with an N-methyl hydrazine group .
  • Properties :
    • IR/NMR Data: Strong SO₂ stretching (1345, 1155 cm⁻¹), δ 2.40 ppm (CH₃-7), and δ 7.86–7.92 ppm (aromatic protons) .
  • Comparison :
    • The target compound lacks sulfonyl groups but shares methyl-substituted aromatic systems. This difference may reduce metabolic instability compared to sulfonamide/sulfone-containing analogs.

Iridium Complex with Benzothiazole Ligands ()

  • Structure : [Ir(C₁₅H₉Br₂O₂)(C₁₃H₈NS)₂] with benzothiazole-phenyl ligands .
  • Properties :
    • Geometry: Distorted octahedral coordination; benzothiazole acts as a bidentate ligand via N and C atoms.

Structural and Functional Implications of Substituents

Methoxy and Methyl Groups

  • 7-Methyl : Introduces steric hindrance, which may affect packing efficiency in solid states or access to enzymatic active sites.

Nonanediamide Backbone

  • Flexibility : The nine-carbon chain allows conformational adaptability, contrasting with rigid backbones in smaller diamides (e.g., ethylenediamine derivatives in ).
  • Hydrophobicity : Longer alkyl chains may increase lipophilicity, impacting membrane permeability and bioavailability.

Data Table: Key Comparisons

Property/Compound Target Compound Adelmidrol Patent Benzothiazole Example
Core Structure Nonanediamide + benzothiazole Nonanediamide + hydroxyethyl Heterocycle + benzothiazole-amino
Molecular Weight ~Higher (est. 500–600 g/mol) 274.36 g/mol ~300–600 g/mol
Solubility Likely low (hydrophobic substituents) High in DMSO Variable (depends on substituents)
Bioactivity Potential enzyme/receptor modulation Anti-inflammatory Enzyme inhibition (e.g., kinases)

Biological Activity

N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of this compound is C27H32N4O4S2C_{27}H_{32}N_{4}O_{4}S_{2}. The compound features two benzothiazole moieties linked by a nonanediamide chain, which contributes to its unique properties.

Synthesis

The synthesis typically involves:

  • Formation of Benzothiazole Rings : This is achieved through cyclization reactions using 2-aminothiophenol and suitable aldehydes or ketones, often under acidic conditions.
  • Substitution Reactions : The introduction of methoxy and methyl groups occurs via electrophilic aromatic substitution.

Synthetic Route Summary

StepReagents/Conditions
Cyclization2-Aminothiophenol + Aldehyde/Ketone + Acid catalyst
Methoxy SubstitutionMethanol + Strong acid
Methyl SubstitutionMethyl iodide + Base

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains by inhibiting cell wall synthesis through interaction with specific enzymes.

Case Study: Antimicrobial Efficacy

A recent study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several pathogens:

PathogenMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Mycobacterium tuberculosis5

These results indicate promising potential for use in treating bacterial infections.

Anticancer Activity

The compound has also shown potential in cancer treatment. Mechanistic studies reveal that it can induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function.

  • Targeting Enzymes : It binds to enzymes involved in critical cellular processes, inhibiting their activity.
  • Inducing Apoptosis : The compound activates intrinsic apoptotic pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives:

Compound NameBiological Activity
4-Methoxy-7-methyl-1,3-benzothiazoleModerate antibacterial activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamideLow anticancer activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamideModerate antimicrobial properties

The unique dual benzothiazole structure combined with the nonanediamide linker enhances its biological activity compared to other derivatives.

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